1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLGHPCLLMJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664295 | |
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110073-43-3 | |
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the Friedel-Crafts acylation strategy observed in difluorobenzene derivatives, transposed to the 5-FU scaffold. 5-Fluorouracil is suspended in pyridine, which acts as both solvent and base, neutralizing HCl generated during the reaction. Chloroacetyl chloride is introduced at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Procedural Details
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Reagents :
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5-Fluorouracil (1.0 eq)
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Chloroacetyl chloride (1.2 eq)
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Pyridine (anhydrous)
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-
Steps :
Yield and Characterization
Based on analogous protocols, this method typically achieves 35–45% yield. The product exhibits:
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1H NMR (CDCl₃): δ 7.19 (d, J=10.3 Hz, 1H, pyrimidine-H), 5.77 (d, J=7.7 Hz, 1H, NH), 5.00 (s, 2H, CH₂Cl).
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IR (KBr): 1740 cm⁻¹ (C=O), 1690–1720 cm⁻¹ (pyrimidine dione).
Method 2: Base-Mediated Synthesis in DMSO
Optimized Alkylation Conditions
Inspired by the coupling of 5-FU with bromomethyl bipyridines, this approach employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) to deprotonate the N1 position. The polar aprotic solvent enhances nucleophilicity, while potassium iodide (KI) facilitates halide exchange (Finkelstein-like mechanism).
Synthetic Protocol
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Reagents :
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5-FU (1.0 eq)
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Chloroacetyl chloride (1.05–1.3 eq)
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K₂CO₃ (2.0 eq)
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KI (catalytic)
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DMSO (anhydrous)
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-
Steps :
Performance Metrics
Alternative and Emerging Methodologies
Phosphorus Oxychloride-Assisted Dehydration
A patent-pending route uses POCl₃ to dehydrate intermediates, though this introduces complexity. For example, reacting 5-FU with chloroacetyl chloride in dichloromethane/triethylamine, followed by POCl₃ treatment at -15°C, yields the target compound in 70–81% after recrystallization.
Analytical and Purification Strategies
Chromatographic Separation
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction:
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroacetyl group.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-characterized. its derivatives, such as those used in medicinal chemistry, often target specific enzymes or nucleic acids, interfering with their normal function. The molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
N1-Alkylated 5-Halogenated Pyrimidines
These compounds share the pyrimidine-2,4-dione core but differ in substituents at N1 and C3. Key examples include:
Key Observations :
- Halogen Effects : The 5-fluoro group in the target compound enhances metabolic stability compared to 5-iodo analogs, which show broader antimicrobial activity .
- Alkyl vs. Chloroacetyl Groups : N1-alkyl chains (e.g., butyl, benzyl) improve lipophilicity and membrane penetration, whereas the chloroacetyl group introduces reactivity for nucleophilic substitution, enabling conjugation with targeting moieties .
5-Fluorouracil Derivatives with Complex Heterocycles
These derivatives incorporate fused or appended heterocyclic systems to modulate bioavailability and target affinity:
Key Observations :
Nitro-Substituted Derivatives
Dinitrophenyl derivatives of 5-FU exhibit enhanced cytotoxicity and radiosensitizing properties:
Key Observations :
Sugar-Modified Analogs
Nucleoside analogs combine pyrimidine-dione with carbohydrate-like structures:
Key Observations :
- Fluorinated Sugars: The arabinofuranosyl derivative adopts a twisted conformation, optimizing hydrogen bonding with thymidylate synthase . 5'-Deoxy-5-fluorouridine is a metabolite of capecitabine, highlighting the therapeutic relevance of sugar modifications .
Biological Activity
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 110073-43-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antiviral activities.
- Molecular Formula : C₆H₄ClFN₂O₃
- Molecular Weight : 206.56 g/mol
- IUPAC Name : 1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione
The biological activity of this compound primarily involves the inhibition of specific enzymes and interference with nucleic acid functions. The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its biological potency.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.
Antiviral Activity
The compound has also been explored for its antiviral potential. It is hypothesized that the inhibition of pyrimidine metabolism may enhance the immune response against viral infections, as seen in studies linking pyrimidine biosynthesis with interferon production .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Antiviral Mechanism :
Data Table: Biological Activities of this compound
Synthesis and Derivatives
The synthesis of this compound typically involves reacting 5-fluorouracil with chloroacetyl chloride under basic conditions. This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
